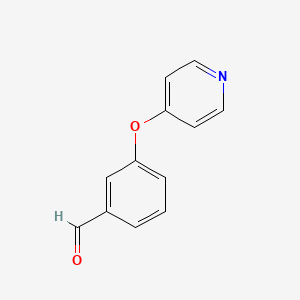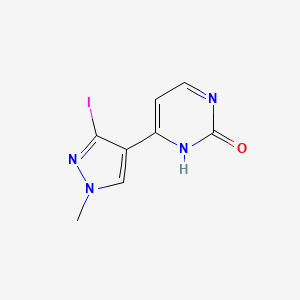![molecular formula C26H38N6 B13989383 4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline) CAS No. 21322-98-5](/img/structure/B13989383.png)
4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-[(4-diethylaminophenyl)methylideneamino]piperazin-1-yl]iminomethyl]-N,N-diethyl-aniline is a complex organic compound known for its unique structure and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(4-diethylaminophenyl)methylideneamino]piperazin-1-yl]iminomethyl]-N,N-diethyl-aniline typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to condensation reactions to form the final product. Common reagents used in these reactions include diethylamine, piperazine, and various aldehydes or ketones. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound .
化学反応の分析
Types of Reactions
4-[[4-[(4-diethylaminophenyl)methylideneamino]piperazin-1-yl]iminomethyl]-N,N-diethyl-aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of new derivatives with different functional groups .
科学的研究の応用
4-[[4-[(4-diethylaminophenyl)methylideneamino]piperazin-1-yl]iminomethyl]-N,N-diethyl-aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-[[4-[(4-diethylaminophenyl)methylideneamino]piperazin-1-yl]iminomethyl]-N,N-diethyl-aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
類似化合物との比較
Similar Compounds
4-[(4-Diethylaminophenyl)methylideneamino]piperazine: Shares structural similarities but lacks the additional diethylamino and aniline groups.
N,N-Diethyl-4-aminobenzaldehyde: Contains the diethylamino and aniline groups but lacks the piperazine moiety.
4-(Diethylamino)benzaldehyde: Similar structure but without the piperazine and additional functional groups.
Uniqueness
This compound’s structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable tool in scientific research and industrial applications .
特性
CAS番号 |
21322-98-5 |
|---|---|
分子式 |
C26H38N6 |
分子量 |
434.6 g/mol |
IUPAC名 |
4-[[4-[[4-(diethylamino)phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C26H38N6/c1-5-29(6-2)25-13-9-23(10-14-25)21-27-31-17-19-32(20-18-31)28-22-24-11-15-26(16-12-24)30(7-3)8-4/h9-16,21-22H,5-8,17-20H2,1-4H3 |
InChIキー |
LQNOMYJRUXDKFO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)N=CC3=CC=C(C=C3)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


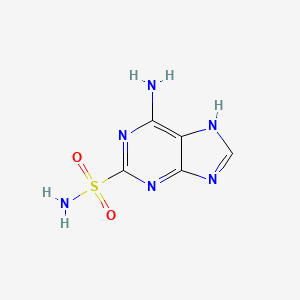

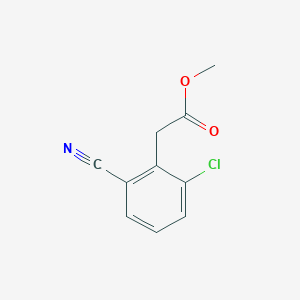

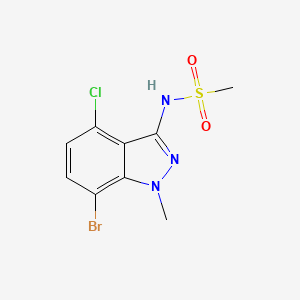
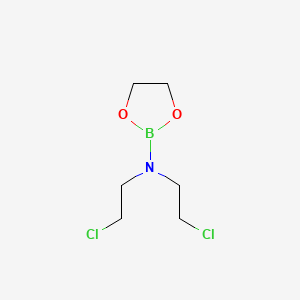


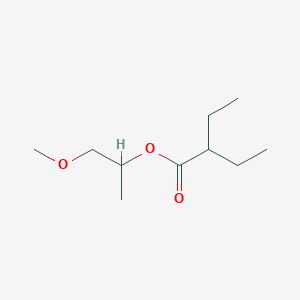
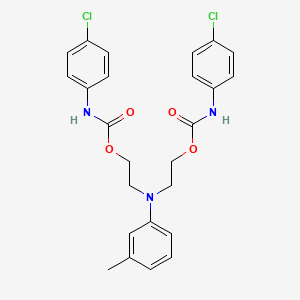
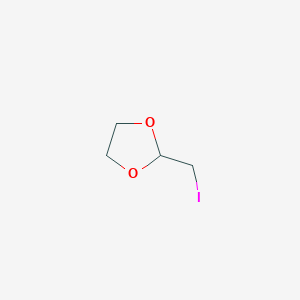
![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)
